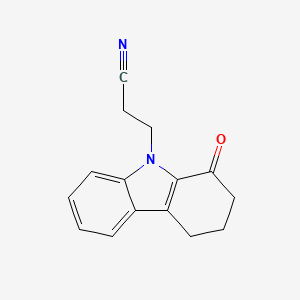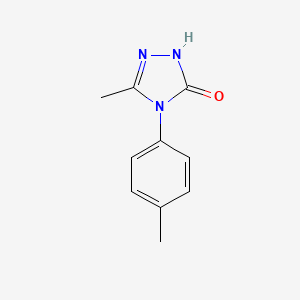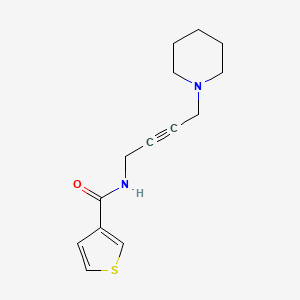![molecular formula C13H8BrClFNO B2945625 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol CAS No. 674284-66-3](/img/structure/B2945625.png)
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol involves its interaction with molecular targets such as enzymes and proteins. The compound’s phenol-imine form is particularly active in binding to these targets, affecting their function and activity. Molecular docking studies have demonstrated its potential binding sites and interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol include:
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}phenol: This compound has a similar structure but differs in the position of the bromine and fluorine atoms.
2-{(E)-[(2-bromo-4-chlorophenyl)imino]methyl}phenol: This compound has a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)iminomethyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-11-6-10(16)2-3-12(11)17-7-8-5-9(15)1-4-13(8)18/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUJIHFPCUPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2945543.png)
![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2945546.png)


![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2945550.png)
![2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945552.png)
![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945554.png)
![3-Aminothieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2945555.png)
![Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/new.no-structure.jpg)



